Dymanthine

Description

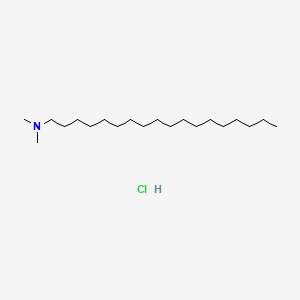

Dimantine is a tertiary amino compound.

Propriétés

IUPAC Name |

N,N-dimethyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPSCFZYZVSQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1613-17-8 (hydrochloride) | |

| Record name | Dymanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027026 | |

| Record name | N,N-Dimethyl-1-octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dymanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-28-7 | |

| Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyloctadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dymanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimantine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYMANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066975NG22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLSTEARYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FREEZING POINT: 22.89 °C | |

| Record name | DIMETHYLSTEARYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dimethandrolone Undecanoate (DMAU)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethandrolone undecanoate (DMAU), an investigational oral male contraceptive, represents a significant advancement in the field of hormonal male birth control. Its mechanism of action is centered on its dual androgenic and progestogenic activities, which synergistically suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound and reversible reduction in spermatogenesis. This technical guide provides a comprehensive overview of the molecular and physiological actions of DMAU, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Introduction: The Profile of Dimethandrolone Undecanoate

Dimethandrolone undecanoate (DMAU), chemically known as 7α,11β-dimethyl-19-nortestosterone 17β-undecanoate, is a synthetic steroid that functions as a prodrug to the biologically active compound, dimethandrolone (DMA).[1] The addition of the undecanoate ester at the 17β position enhances its oral bioavailability and prolongs its duration of action.[2] DMAU is currently under development as a once-daily oral contraceptive for men.[3]

DMA exhibits potent androgenic and progestogenic properties, a combination that is crucial for its efficacy as a single-agent male contraceptive.[4] Unlike testosterone, DMA is not aromatized to estrogens and is not 5α-reduced to a more potent androgen in tissues like the prostate, which may offer a favorable safety profile.[2][5]

Core Mechanism of Action: A Dual Approach to Gonadotropin Suppression

The primary mechanism of action of DMAU is the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland.[6] This is achieved through the dual agonist activity of its active metabolite, DMA, at both the androgen receptor (AR) and the progesterone receptor (PR).[7]

Androgenic Activity

DMA is a potent agonist of the androgen receptor.[8] The binding of DMA to the AR in the hypothalamus and pituitary gland mimics the negative feedback effect of testosterone, leading to a decrease in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, reduced production of LH and FSH by the pituitary.[6] The androgenic action of DMA is also essential for maintaining male secondary sexual characteristics and libido, which would otherwise be compromised by the suppression of endogenous testosterone.

Progestogenic Activity

In addition to its androgenic effects, DMA also binds to the progesterone receptor.[8] Progestogenic activity is known to be a powerful suppressor of gonadotropin secretion. The synergistic action of both androgenic and progestogenic signaling results in a more profound and consistent suppression of LH and FSH than could be achieved with an androgen alone.[6]

Impact on Spermatogenesis

The suppression of LH and FSH has a direct impact on testicular function. LH is responsible for stimulating the Leydig cells in the testes to produce testosterone. FSH, along with intratesticular testosterone, is critical for the maturation of sperm cells (spermatogenesis). By significantly reducing the levels of both LH and FSH, DMAU effectively halts the process of sperm production.[6] Clinical studies have demonstrated that daily oral administration of DMAU leads to marked suppression of serum testosterone, LH, and FSH to levels consistent with effective male contraception.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacodynamics and pharmacokinetics of Dimethandrolone and its prodrug, DMAU.

Table 1: Receptor Binding Affinity of Dimethandrolone (DMA)

| Receptor | Ligand | Binding Affinity (Relative to respective natural ligand) | IC50 (nM) | Reference |

| Androgen Receptor | Dimethandrolone | 400% of Testosterone | 1.5 - 3.0 | [2][9] |

| Progesterone Receptor | Dimethandrolone | 18% of Progesterone | ~10 | [2][8] |

Table 2: Pharmacokinetic Parameters of Oral Dimethandrolone Undecanoate (DMAU) in Healthy Men

| Parameter | Value (at 400 mg dose, fed state) | Unit | Reference |

| Tmax (Time to peak concentration) | 4 - 8 | hours | [10] |

| Cmax (Peak serum concentration of DMA) | Dose-dependent increase | ng/mL | [10] |

| Suppression of Serum Testosterone | <50 | ng/dL | [6] |

| Suppression of Serum LH | <1.0 | IU/L | [6] |

| Suppression of Serum FSH | <1.0 | IU/L | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of DMAU-induced Gonadotropin Suppression

Caption: Signaling pathway of DMAU leading to the suppression of spermatogenesis.

Experimental Workflow for a Phase I Clinical Trial of Oral DMAU

Caption: Workflow of a typical Phase I clinical trial for oral DMAU.

Logical Relationship of DMAU's Dual-Action Mechanism

Caption: Logical flow of DMAU's dual-action mechanism for male contraception.

Detailed Experimental Protocols

Protocol for Androgen Receptor Competitive Binding Assay

This protocol is a representative example for determining the binding affinity of a compound like DMA to the androgen receptor.

-

Objective: To determine the in vitro binding affinity (IC50 and subsequently Ki) of Dimethandrolone (DMA) for the androgen receptor (AR).

-

Materials:

-

Rat prostate cytosol or cells expressing recombinant human AR.

-

Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).

-

Unlabeled competitor: Dimethandrolone (DMA) at various concentrations.

-

Reference compound: Dihydrotestosterone (DHT).

-

Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Preparation of Receptor Source: Homogenize rat ventral prostates in ice-cold assay buffer or prepare cell lysates from AR-expressing cells. Centrifuge to obtain the cytosolic fraction containing the AR.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881 to each well.

-

Competition: Add increasing concentrations of unlabeled DMA to designated wells. Include wells with buffer only (total binding) and wells with a high concentration of unlabeled DHT (non-specific binding).

-

Incubation: Add the receptor preparation to all wells. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of DMA. Determine the IC50 value (the concentration of DMA that inhibits 50% of the specific binding of [³H]-R1881) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[11][12]

-

Protocol for a Phase I, Double-Blind, Randomized, Placebo-Controlled Study of Oral DMAU

This protocol outlines the key elements of a clinical trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral DMAU in healthy men.

-

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of oral DMAU.

-

Study Design: Double-blind, randomized, placebo-controlled, dose-escalation study.

-

Participants: Healthy male volunteers, typically aged 18-50 years, with normal baseline health parameters.[13]

-

Intervention:

-

Single Ascending Dose (SAD) phase: Participants receive a single oral dose of DMAU or placebo.

-

Multiple Ascending Dose (MAD) phase: Participants receive daily oral doses of DMAU or placebo for a specified duration (e.g., 28 days).[6]

-

-

Procedure:

-

Screening: Potential participants undergo a thorough medical screening, including medical history, physical examination, electrocardiogram (ECG), and laboratory tests.[13]

-

Randomization: Eligible participants are randomly assigned to receive either DMAU at a specific dose level or a matching placebo.

-

Dosing: Participants receive the investigational product as per the study design. In some studies, the effect of food on absorption is also investigated by administering the drug in fed and fasted states.[10]

-

Pharmacokinetic (PK) Assessments: Serial blood samples are collected at predefined time points after dosing to measure the concentrations of DMAU and its active metabolite, DMA. PK parameters such as Cmax, Tmax, and AUC are calculated.[6]

-

Pharmacodynamic (PD) Assessments: Blood samples are collected to measure levels of serum LH, FSH, total and free testosterone, and sex hormone-binding globulin (SHBG).[13]

-

Safety and Tolerability Assessments: Safety is monitored throughout the study through the recording of adverse events, vital signs, ECGs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Mood and sexual function may also be assessed using validated questionnaires.[6]

-

Data Analysis: Statistical methods are used to compare the safety, PK, and PD parameters between the DMAU and placebo groups.

-

Protocol for Measurement of Serum LH, FSH, and Testosterone

This protocol describes a common method for quantifying key hormones in clinical trials of DMAU.

-

Objective: To measure the concentrations of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Testosterone in human serum samples.

-

Methodology: Immunoassay (e.g., Enzyme-Linked Immunosorbent Assay - ELISA, Chemiluminescence Immunoassay).

-

Materials:

-

Serum samples from study participants.

-

Commercially available immunoassay kits for LH, FSH, and Testosterone.

-

Microplate reader or automated immunoassay analyzer.

-

Calibrators and controls provided with the kits.

-

-

Procedure (General Steps for ELISA):

-

Sample and Reagent Preparation: Allow all reagents and samples to reach room temperature. Prepare calibrators and controls as per the kit instructions.

-

Coating: The microplate wells are pre-coated with an antibody specific to the hormone being measured (e.g., anti-LH antibody).

-

Incubation: Add calibrators, controls, and participant serum samples to the appropriate wells. Incubate for a specified time and temperature to allow the hormone in the sample to bind to the immobilized antibody.

-

Washing: Wash the wells to remove any unbound substances.

-

Addition of Conjugate: Add an enzyme-conjugated secondary antibody that also binds to the captured hormone. Incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a substrate that will react with the enzyme to produce a color change. Incubate.

-

Stopping the Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader.

-

Calculation: Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations. Determine the hormone concentration in the participant samples by interpolating their absorbance values on the standard curve.[14][15][16]

-

Conclusion

Dimethandrolone undecanoate exerts its contraceptive effect through a potent, dual-action mechanism involving both androgenic and progestogenic pathways. This leads to a robust and reversible suppression of gonadotropins and, consequently, spermatogenesis. The comprehensive data from preclinical and clinical studies, as outlined in this guide, provide a strong foundation for the continued development of DMAU as a promising candidate for a safe and effective oral male contraceptive. Further research will continue to elucidate its long-term effects and optimize its clinical application.

References

- 1. Dimethandrolone undecanoate - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Acceptability of oral dimethandrolone undecanoate in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Potent Synthetic Androgens, Dimethandrolone (7α,11β-Dimethyl-19-Nortestosterone) and 11β-Methyl-19-Nortestosterone, Do Not Require 5α-Reduction to Exert their Maximal Androgenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethandrolone undecanoate: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel progestogenic androgens for male contraception: design, synthesis, and activity of C7 α-substituted testosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 Study of Dimethandrolone Undecanoate in Healthy Men [ctv.veeva.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. linear.es [linear.es]

- 15. corelabsupplies.com [corelabsupplies.com]

- 16. s3.amazonaws.com [s3.amazonaws.com]

A Technical Guide to the Synthesis and Characterization of Novel Dimethandrolone Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethandrolone (DMA), chemically known as 7α,11β-dimethyl-19-nortestosterone, is a potent synthetic androgen and progestin. Its esterified prodrugs, such as Dimethandrolone Undecanoate (DMAU), are under active investigation as promising candidates for male hormonal contraception and androgen replacement therapy. These esters are designed to improve the oral bioavailability and pharmacokinetic profile of the active compound, DMA. This technical guide provides a comprehensive overview of the synthesis and characterization of novel Dimethandrolone esters, with a focus on experimental protocols and data presentation for research and development purposes.

Dimethandrolone undecanoate (DMAU) is a prodrug that is metabolized in the body to its active form, dimethandrolone (DMA).[1][2] DMA exhibits both androgenic and progestational activities, which makes it a candidate for a single-agent male contraceptive.[2] Other esters of dimethandrolone that have been developed include dimethandrolone buciclate (CDB-4386A) and dimethandrolone dodecylcarbonate (CDB-4730).[1]

Synthesis of Dimethandrolone Esters

The synthesis of Dimethandrolone esters typically involves the esterification of the 17β-hydroxyl group of Dimethandrolone with a corresponding carboxylic acid. The general synthetic approach is outlined in the workflow below.

Experimental Protocols

The following protocols are based on general esterification methods for steroids and information inferred from patent literature.

Protocol 1: Synthesis of Dimethandrolone Undecanoate (DMAU)

This protocol describes a typical acid-catalyzed esterification, a common method for synthesizing steroid esters.

-

Materials:

-

Dimethandrolone (1.0 eq)

-

Undecanoic acid (1.5 eq)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (catalyst, 0.1 eq)

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

-

-

Procedure:

-

Dissolve Dimethandrolone in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add undecanoic acid and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, azeotropically removing water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Dimethandrolone Undecanoate.

-

Protocol 2: Synthesis of Dimethandrolone Buciclate

This protocol utilizes an acid chloride, which is more reactive than the carboxylic acid, for the esterification.

-

Materials:

-

Dimethandrolone (1.0 eq)

-

4-n-butylcyclohexanecarbonyl chloride (1.2 eq)

-

Pyridine (solvent and base)

-

Dichloromethane (solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluent)

-

-

Procedure:

-

Dissolve Dimethandrolone in a mixture of pyridine and dichloromethane at 0 °C.

-

Slowly add 4-n-butylcyclohexanecarbonyl chloride to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Dimethandrolone Buciclate.

-

Characterization of Dimethandrolone Esters

The synthesized esters must be thoroughly characterized to confirm their identity, purity, and physicochemical properties. The following workflow outlines the typical characterization process.

Experimental Protocols for Characterization

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 245 nm.

-

Sample Preparation: Dissolve a small amount of the synthesized ester in the mobile phase.

-

Procedure: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative peak area of the main product.

Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the ester in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the protons, confirming the presence of the ester and the steroid backbone.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify all carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to fully assign the proton and carbon signals and confirm the connectivity of the molecule.

Protocol 5: Molecular Weight Confirmation by Mass Spectrometry (MS)

-

Instrumentation: Mass spectrometer (e.g., ESI-MS or GC-MS).

-

Sample Preparation: Dissolve a small amount of the ester in a suitable solvent.

-

Procedure: Introduce the sample into the mass spectrometer and acquire the mass spectrum. The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight of the target ester. Analyze the fragmentation pattern to further confirm the structure.

Protocol 6: Receptor Binding Assays

-

Objective: To determine the binding affinity of the parent compound, Dimethandrolone, to the androgen receptor (AR) and progesterone receptor (PR).

-

Method: Competitive radioligand binding assays are typically used.

-

Procedure:

-

Prepare cell lysates or purified receptors expressing AR or PR.

-

Incubate the receptors with a constant concentration of a radiolabeled ligand (e.g., [³H]-R1881 for AR, [³H]-promegestone for PR) and varying concentrations of the test compound (Dimethandrolone).

-

After incubation, separate the bound from the free radioligand.

-

Measure the radioactivity of the bound fraction.

-

Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.

-

Quantitative Data Summary

The following tables summarize key quantitative data for Dimethandrolone and its esters.

Table 1: Physicochemical Properties of Dimethandrolone and its Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dimethandrolone (DMA) | C₂₀H₃₀O₂ | 302.46 | Not available |

| Dimethandrolone Undecanoate (DMAU) | C₃₁H₅₀O₃ | 470.73 | Not available |

| Dimethandrolone Buciclate | C₃₁H₄₈O₃ | 468.71 | Not available |

Table 2: Characterization Data for Dimethandrolone Undecanoate (DMAU)

| Characterization Method | Result |

| ¹H NMR (CDCl₃) | Characteristic peaks for the steroid backbone and the undecanoate chain. |

| ¹³C NMR (CDCl₃) | Signals corresponding to all 31 carbon atoms. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 471.38 |

| HPLC Purity | >98% |

Table 3: Receptor Binding Affinity of Dimethandrolone (DMA)

| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (%) |

| Androgen Receptor (AR) | [³H]-R1881 | ~1-5 | High |

| Progesterone Receptor (PR) | [³H]-promegestone | ~10-20 | Moderate |

Mechanism of Action: Signaling Pathway

Dimethandrolone acts as an agonist at both the androgen and progesterone receptors. This dual activity is crucial for its contraceptive effect. The binding to these receptors initiates a signaling cascade that ultimately leads to the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This, in turn, suppresses spermatogenesis.

References

In Vivo Androgenic and Anabolic Activity of Dimethandrolone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethandrolone (DMA), and its orally active prodrug Dimethandrolone Undecanoate (DMAU), represent a significant advancement in the field of androgen therapy and male contraception. As a potent synthetic androgen, DMA exhibits a unique profile of anabolic and androgenic activity. This technical guide provides a comprehensive overview of the in vivo effects of Dimethandrolone, summarizing key preclinical data on its anabolic and androgenic potency, detailing the experimental protocols used for its evaluation, and illustrating its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and study of novel androgens.

Introduction

Dimethandrolone (DMA), chemically known as 7α,11β-dimethyl-19-nortestosterone, is a potent synthetic androgen.[1][2] Its 17β-undecanoate ester, Dimethandrolone Undecanoate (DMAU), is an orally active prodrug that is hydrolyzed in vivo to release the active DMA.[1][3] DMAU is currently under development for potential use in male hormonal contraception and androgen replacement therapy.[4][5]

A key characteristic of DMA is that it is not metabolized by 5α-reductase, the enzyme that converts testosterone to the more potent androgen dihydrotestosterone (DHT).[2][6] This property may result in a reduced risk of androgenic side effects such as benign prostatic hyperplasia and acne compared to testosterone.[2] Furthermore, DMA is not a substrate for aromatase and therefore is not converted to estrogenic metabolites.[6][7] In addition to its androgenic properties, DMA also exhibits progestational activity, which may enhance its contraceptive efficacy.[1][5]

This guide will delve into the preclinical in vivo data that characterizes the anabolic and androgenic profile of Dimethandrolone.

Mechanism of Action: Androgen Receptor Signaling

The anabolic and androgenic effects of Dimethandrolone are mediated through its interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor.[8][9] Upon entering the cell, DMA binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus. Inside the nucleus, the DMA-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-regulatory proteins and the assembly of the transcriptional machinery, ultimately modulating the expression of genes involved in protein synthesis, muscle growth (anabolic effects), and the development and maintenance of male secondary sexual characteristics (androgenic effects).[8][9]

In Vivo Anabolic and Androgenic Activity

The anabolic and androgenic properties of Dimethandrolone have been primarily assessed in vivo using the Hershberger assay in castrated male rats.[2][8] This assay measures the change in weight of an anabolic indicator tissue (levator ani muscle) and androgenic indicator tissues (ventral prostate and seminal vesicles) in response to the administration of the test compound.

Data Presentation

The following tables summarize the quantitative data on the in vivo activity of Dimethandrolone (DMA) and Dimethandrolone Undecanoate (DMAU) from preclinical studies.

Table 1: Oral Anabolic and Androgenic Potency Ratios of DMA and DMAU in Castrated Rats (7-day assay) [1]

| Compound | Anabolic Potency Ratio (Levator Ani Muscle) vs. Methyltestosterone | Androgenic Potency Ratio (Ventral Prostate) vs. Methyltestosterone |

| DMA | 5.09 | 0.98 ± 0.33 |

| DMAU | 22.39 | 2.72 ± 0.33 |

Table 2: Comparative Androgenic Potency of DMA and its 5α-Reduced Metabolite in Castrated Rats (7-day subcutaneous administration) [2]

| Compound | Potency vs. Testosterone (Ventral Prostate Growth) | Potency vs. DMA (Ventral Prostate Growth) |

| 5α-DHDMA | At least 3-fold more potent | 30-40% as potent |

Table 3: Long-Term Effects of DMAU on Organ Weights in Castrated Male Rats (18-week treatment) [4]

| Treatment Group | Prostate Weight/kg Body Weight (fold change vs. intact) | Seminal Vesicle Weight/kg Body Weight (fold change vs. intact) | Levator Ani Muscle Weight/kg Body Weight (fold change vs. intact) |

| DMAU-treated | 2.4 to 2.7 | 2.4 to 2.7 | ~1.5 |

Experimental Protocols

The primary in vivo model for assessing the anabolic and androgenic activity of Dimethandrolone is the Hershberger assay.[8][10]

Hershberger Assay Protocol

This protocol outlines the general procedure for the Hershberger assay as described in the cited literature.[2][8][11]

-

Animal Model: Immature male rats (approximately 21-22 days of age) are used.[1][2]

-

Orchidectomy: The rats are castrated (orchidectomized) to minimize the influence of endogenous androgens.

-

Acclimation: A post-operative recovery and acclimation period is allowed.

-

Grouping and Dosing: Animals are divided into groups and treated for 7 consecutive days with the test compound (e.g., DMA, DMAU) or a vehicle control.[2] Administration can be via oral gavage or subcutaneous injection.[1][8]

-

Necropsy: Twenty-four hours after the final dose, the animals are euthanized.[1]

-

Tissue Collection and Weighing: The levator ani muscle (anabolic indicator) and the ventral prostate and seminal vesicles (androgenic indicators) are carefully dissected, trimmed of extraneous tissue, blotted to remove excess fluid, and weighed.[1][8]

-

Data Analysis: The weights of the target tissues are compared between the treated and control groups to determine the anabolic and androgenic activity of the compound. Potency ratios are often calculated relative to a reference standard like testosterone or methyltestosterone.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The potent synthetic androgens, dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone, do not require 5α-reduction to exert their maximal androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethandrolone undecanoate: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term effects of dimethandrolone 17β-undecanoate and 11β-methyl-19-nortestosterone 17β-dodecylcarbonate on body composition, bone mineral density, serum gonadotropins, and androgenic/anabolic activity in castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethandrolone undecanoate - Wikipedia [en.wikipedia.org]

- 6. Dimethandrolone [medbox.iiab.me]

- 7. Dimethandrolone Undecanoate, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

Binding Affinity of Dimethandrolone to the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Dimethandrolone (DMA), the active metabolite of the investigational male contraceptive Dimethandrolone Undecanoate (DMAU), to the androgen receptor (AR). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways.

Quantitative Binding Affinity Data

| Parameter | Value | Compound | Receptor Source | Assay Type | Reference |

| Relative Binding Affinity (RBA) | 400% of Testosterone | Dimethandrolone (DMA) | Not Specified | In vitro receptor binding studies | [2][3][4] |

| Half-Maximal Effective Concentration (EC50) | 10⁻¹⁰ - 10⁻⁹ M | Dimethandrolone (DMA) | Recombinant Rat Androgen Receptor | Luciferase Reporter Gene Assay in CV-1 cells | [1] |

Note: The EC50 value represents the concentration of DMA that elicits a half-maximal response in a cell-based transactivation assay, which is an indirect measure of binding and subsequent receptor activation. The Relative Binding Affinity (RBA) provides a direct comparison of the affinity of DMA to that of the natural ligand, testosterone.

Androgen Receptor Signaling Pathway

Upon binding to an agonist like Dimethandrolone, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the ligand-receptor complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes. This pathway is fundamental to the androgenic effects of DMA.

Caption: Androgen Receptor Signaling Pathway for Dimethandrolone.

Experimental Protocols

The binding affinity of Dimethandrolone to the androgen receptor can be determined using a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established procedures.

Objective

To determine the in vitro binding affinity of Dimethandrolone for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Materials

-

Receptor Source: Rat ventral prostate cytosol or purified recombinant androgen receptor.

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Test Compound: Dimethandrolone (DMA).

-

Reference Standard: Dihydrotestosterone (DHT) or unlabeled R1881.

-

Buffers and Reagents:

-

Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer

-

Scintillation cocktail

-

Bovine Serum Albumin (BSA)

-

-

Equipment:

-

Homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

-

Pipettes

-

Assay tubes

-

Assay Procedure

The experimental workflow for a competitive binding assay typically involves receptor preparation, competitive binding incubation, separation of bound and free ligand, and quantification of radioactivity.

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Step-by-Step Methodology

-

Receptor Preparation (Rat Prostate Cytosol):

-

Euthanize adult male rats and excise the ventral prostates.

-

Homogenize the tissue in ice-cold TEDG buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to obtain the cytosol (supernatant), which contains the androgen receptors.

-

Determine the protein concentration of the cytosol using a standard protein assay.

-

-

Competitive Binding Assay:

-

In a series of assay tubes, add a constant amount of the receptor preparation.

-

Add a fixed concentration of [³H]-R1881 to each tube.

-

Add varying concentrations of unlabeled Dimethandrolone (or the reference standard) to the tubes. Include tubes with no competitor (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes.

-

Incubate for a short period and then centrifuge to pellet the hydroxylapatite.

-

Wash the pellet with buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Add scintillation cocktail to the washed pellets.

-

Measure the radioactivity in each sample using a scintillation counter.

-

Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Dimethandrolone demonstrates a high binding affinity for the androgen receptor, as evidenced by its relative binding affinity compared to testosterone and its low nanomolar EC50 in functional assays. While a specific Ki value from direct binding studies is not prominently available in the literature, the existing data strongly support its potent androgenic activity at the receptor level. The methodologies outlined in this guide provide a framework for the further characterization of Dimethandrolone and other novel androgens in a research and drug development context.

References

- 1. Dimethandrolone undecanoate: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Dimethandrolone Undecanoate, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Dimethandrolone and Its Derivatives: A Technical Guide

Introduction

Dimethandrolone undecanoate (DMAU), also known by its developmental code name CDB-4521, is an experimental androgen/anabolic steroid (AAS) and progestogen medication currently under development as a potential first-in-class oral contraceptive for men.[1][2] DMAU is a prodrug that is metabolized in the body to its active form, dimethandrolone (DMA).[3] This technical guide provides a comprehensive overview of the structural analysis of Dimethandrolone and its derivatives, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used for its characterization.

Core Structure and Chemical Properties

Dimethandrolone, chemically known as 7α,11β-dimethyl-19-nortestosterone, is a synthetic estrane steroid derived from nandrolone (19-nortestosterone).[4] Its structure is characterized by the addition of methyl groups at the 7α and 11β positions of the steroid nucleus. This modification prevents its metabolism by 5α-reductase, an enzyme that potentiates the androgenic effects of testosterone in certain tissues.[4] The undecanoate ester at the C17β position in DMAU enhances the drug's oral bioavailability and slows its clearance from the body.[2][5]

Physicochemical Properties of Dimethandrolone Undecanoate

| Property | Value | Reference |

| IUPAC Name | (1S,2R,9R,10R,11S,14S,15S,17S)-9,15,17-Trimethyl-5-oxotetracyclo[8.7.0.02,7.011,15]heptadec-6-en-14-yl undecanoate | [1] |

| Molecular Formula | C31H50O3 | [6] |

| Molar Mass | 470.738 g·mol−1 | [1] |

| CAS Number | 366472-45-9 | [1] |

Mechanism of Action: A Dual Agonist

DMAU functions as a prodrug, being hydrolyzed by esterases in the body to release the active compound, Dimethandrolone (DMA).[7][8] DMA exhibits potent agonistic activity at both the androgen receptor (AR) and the progesterone receptor (PR).[1][4] This dual activity is crucial for its contraceptive effect.

The androgenic activity helps to maintain normal male secondary sexual characteristics and libido, while the progestogenic activity enhances the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[3] This potent suppression of LH and FSH leads to a reversible cessation of spermatogenesis.[3] In vitro studies have shown that the relative binding affinity of DMA is 400% that of testosterone at the androgen receptor and 18% that of progesterone at the progesterone receptor.[5][9] Unlike testosterone, DMA is not aromatized to estrogens, and therefore does not exert estrogenic effects.[1][10]

Pharmacokinetics and Pharmacodynamics

Clinical studies have demonstrated that oral administration of DMAU leads to a dose-dependent suppression of serum testosterone, LH, and FSH.[5][11] The formulation of DMAU significantly impacts its absorption and conversion to DMA. Formulations in castor oil or self-emulsifying drug delivery systems (SEDDS) show improved conversion to DMA compared to a powder-in-capsule formulation.[12][13]

Pharmacokinetic Parameters of Oral DMAU (400 mg, Castor Oil Formulation) in Healthy Men [5]

| Parameter | DMAU | DMA |

| Cmax (ng/mL) | ~100 | ~5 |

| Tmax (hours) | 4-6 | 4-6 |

| AUC0-24h (ng·h/mL) | ~800 | ~40 |

Pharmacodynamic Effects of Oral DMAU (28-day treatment) in Healthy Men [9][11]

| Dose | Formulation | LH Suppression | FSH Suppression | Testosterone Suppression |

| 400 mg | Castor Oil | Marked (<1.0 IU/L) | Marked (<1.0 IU/L) | Marked (<50 ng/dL) |

| 400 mg | Powder | Marked (<1.0 IU/L) | Marked (<1.0 IU/L) | Marked (<50 ng/dL) |

Side effects observed in clinical trials include mild weight gain and a decrease in HDL ("good") cholesterol.[2][14] Importantly, despite the suppression of testosterone to castrate levels, subjects did not report significant symptoms of testosterone deficiency.[2][15]

Experimental Protocols for Structural Analysis

The characterization and quantification of Dimethandrolone and its derivatives in biological matrices primarily rely on advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis due to its high sensitivity and specificity.[16][17] It is used to measure the concentrations of DMAU and DMA in serum and other biological fluids.[9]

Sample Preparation (Supported Liquid Extraction - SLE) [17][18]

-

Aliquoting: 100 µL of serum, calibrators, and quality controls are aliquoted into a 96-well plate.

-

Internal Standard Spiking: An internal standard is added to each well to correct for extraction variability.

-

Protein Precipitation: Acetonitrile is added to precipitate proteins.

-

Loading: The mixture is loaded onto a 96-well SLE plate.

-

Elution: The analytes are eluted with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Evaporation and Reconstitution: The eluate is dried under nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis [18]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used with a gradient elution of methanol and water (often with a formic acid modifier) to separate DMAU and DMA from other endogenous steroids.

-

Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in positive ionization mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for DMAU and DMA, ensuring highly selective and sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of steroids.[19] While mass spectrometry excels at quantification, NMR provides detailed information about the chemical structure and stereochemistry of the molecule. Modern 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in the complex steroid scaffold.[19] NMR would have been instrumental in the initial characterization of DMA and its derivatives, confirming the positions of the methyl groups and the stereochemistry of the molecule.

Derivatives of Dimethandrolone

Besides the undecanoate ester, other esters of Dimethandrolone have been developed and investigated, including Dimethandrolone buciclate (CDB-4386A) and Dimethandrolone dodecylcarbonate (CDB-4730).[1] These derivatives are designed to have different pharmacokinetic profiles, potentially for use in long-acting injectable formulations.[7][8]

Conclusion

The structural analysis of Dimethandrolone and its derivatives reveals a potent, dual-acting steroid with a chemical structure optimized for oral delivery and a favorable metabolic profile. The addition of methyl groups at the 7α and 11β positions is key to its activity and resistance to 5α-reduction. The undecanoate ester in DMAU provides the necessary pharmacokinetics for a once-daily oral contraceptive. Advanced analytical techniques, particularly LC-MS/MS, are crucial for the clinical development of DMAU, enabling precise quantification in biological systems. The promising results from clinical trials support the continued investigation of DMAU as a revolutionary option for male contraception.[2][11]

References

- 1. Dimethandrolone undecanoate - Wikipedia [en.wikipedia.org]

- 2. endocrine.org [endocrine.org]

- 3. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethandrolone - Wikipedia [en.wikipedia.org]

- 5. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethandrolone Undecanoate | C31H50O3 | CID 67333747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dimethandrolone undecanoate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Evaluation of dimethandrolone undecanoate in non-human primates as a candidate for long-acting injectable male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Dimethandrolone Undecanoate, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the single dose pharmacokinetics, pharmacodynamics, and safety of two novel oral formulations of dimethandrolone undecanoate (DMAU): a potential oral, male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sciencedaily.com [sciencedaily.com]

- 15. Dimethandrolone Undecanoate Shows Promise as a Male Birth Control Pill | Lab Manager [labmanager.com]

- 16. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]

- 19. books.rsc.org [books.rsc.org]

The Dawn of the Male Pill: A Technical Deep Dive into Early-Stage Research on Dimethandrolone Undecanoate (DMAU)

An In-depth Guide for Researchers and Drug Development Professionals

Dimethandrolone undecanoate (DMAU), also known as CDB-4521, represents a significant advancement in the long-sought-after goal of a reversible, oral hormonal contraceptive for men.[1][2][3] This technical guide synthesizes the foundational early-stage research, offering a comprehensive overview of its pharmacodynamics, pharmacokinetics, and clinical trial outcomes. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel contraceptive agents.

Core Principles: Pharmacodynamics and Mechanism of Action

Dimethandrolone undecanoate is a prodrug that is hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[1][4][5][6][7] DMA is a synthetic steroid that exhibits both androgenic and progestogenic activity.[1][4][8][9] This dual-receptor activity is the cornerstone of its contraceptive effect.

As a potent androgen, DMA's binding affinity for the androgen receptor is approximately 400% that of testosterone.[4][10] Its progestational activity is about 18% that of progesterone at the progesterone receptor.[4][10] This combined action leads to a robust negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, potently suppressing the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][4][10] The suppression of LH and FSH, in turn, leads to a significant reduction in intratesticular testosterone production, a critical factor for spermatogenesis.[1][2][11]

A key feature of DMA is that it is not aromatized to estrogen, nor is it 5α-reduced.[4][10] This characteristic may offer a "prostate-sparing" effect and avoids estrogen-related side effects.

Figure 1: Signaling pathway of Dimethandrolone Undecanoate (DMAU).

Absorption and Bioavailability: Pharmacokinetics

The undecanoate ester on DMAU enhances its oral bioavailability and slows its clearance, making once-daily dosing feasible.[2][3][10] Early studies revealed that the absorption of DMAU is significantly influenced by food and its formulation.

Initial Phase I trials using a powder-in-capsule formulation showed low and variable absorption when taken in a fasted state.[8][9][12] However, co-administration with a high-fat meal markedly improved the pharmacokinetic profile.[8][9][12] To further enhance bioavailability, subsequent studies investigated formulations in castor oil/benzyl benzoate and self-emulsifying drug delivery systems (SEDDS).[13] The castor oil formulation showed marginally better absorption than the powder, while the SEDDS formulation resulted in higher serum concentrations of both DMAU and DMA, even in a fasted state.[10][13]

Following oral administration with food, peak serum concentrations of DMAU and its active metabolite, DMA, are typically reached within 4 to 8 hours.[8][9][10][12] Studies have shown that despite daily dosing for 28 days, there were no significant differences in pharmacokinetic parameters between day 1 and day 28.[10]

Table 1: Summary of Pharmacokinetic Parameters of Oral DMAU (400 mg dose)

| Parameter | Formulation | Administration | Tmax (h) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) |

| DMAU | Powder | With Food | ~4-6 | Varies | Dose-dependent increase |

| DMA | Powder | With Food | ~4-8 | Dose-dependent increase | Dose-dependent increase |

| DMAU | Castor Oil | With Food | ~4-6 | Varies | Dose-dependent increase |

| DMA | Castor Oil | With Food | ~4-8 | Dose-dependent increase | Dose-dependent increase |

| DMAU | SEDDS | Fasting | Varies | Higher than other formulations | Higher than other formulations |

| DMA | SEDDS | Fasting | Varies | Higher than other formulations | Higher than other formulations |

Note: Specific Cmax and AUC values vary across studies and individuals. The table reflects general trends observed in Phase I trials.

Early-Stage Clinical Evaluation: A Phased Approach

The clinical development of DMAU has progressed through systematic Phase I and Phase II trials to evaluate its safety, tolerability, and efficacy as a male contraceptive.

Phase I Clinical Trials

The primary objectives of the initial Phase I studies were to assess the safety, tolerability, and pharmacokinetics of single and escalating doses of DMAU in healthy men.[8][9][12][14] These double-blind, randomized, placebo-controlled trials involved healthy male volunteers aged 18 to 50.[4][10][14][15]

Key findings from these early trials demonstrated that single oral doses of DMAU up to 800 mg were safe and well-tolerated, with no significant effects on vital signs, safety laboratory tests, or electrocardiograms.[8][9][12] These studies also confirmed the significant impact of food on absorption and established that doses of 200 mg and above, when taken with food, could effectively suppress serum gonadotropins and testosterone.[8][9][12]

28-Day and Longer-Term Studies (Phase I/IIa)

Following the promising results from single-dose studies, trials were conducted with daily administration of DMAU for 28 days.[4][10][15] These studies continued to demonstrate a favorable safety profile, with no serious adverse events reported.[4][10][15]

At doses of 200 mg and 400 mg, daily oral DMAU resulted in marked suppression of LH, FSH, and serum testosterone to levels consistent with effective male contraception.[2][4][10][15] For instance, in one study, the majority of subjects in the 400 mg groups achieved LH and FSH levels below 1.0 IU/L and serum testosterone levels below 50 ng/dL.[4][10] Importantly, despite the low circulating testosterone levels, very few participants reported symptoms associated with testosterone deficiency.[2][3]

More recent and ongoing Phase II trials are designed to evaluate the extent of spermatogenesis suppression over longer treatment periods (e.g., 12 weeks) and to further assess safety and reversibility.[16][17]

Table 2: Hormonal Suppression with 28-Day Oral DMAU Administration

| Hormone | Placebo (Change from Baseline) | 100 mg DMAU (Change from Baseline) | 200 mg DMAU (Change from Baseline) | 400 mg DMAU (Change from Baseline) |

| LH (IU/L) | Minimal Change | Significant Suppression | Marked Suppression (<1.0) | Marked Suppression (<1.0) |

| FSH (IU/L) | Minimal Change | Significant Suppression | Marked Suppression (<1.0) | Marked Suppression (<1.0) |

| Testosterone (ng/dL) | Minimal Change | Significant Suppression | Marked Suppression (<50) | Marked Suppression (<50) |

Data compiled from published results of 28-day studies.[4][10][15]

Table 3: Safety and Tolerability Profile of Oral DMAU in Early-Stage Trials

| Parameter | Observation |

| Serious Adverse Events | None reported in early-stage trials.[4][10] |

| Liver Function | No clinically significant changes in liver function tests.[2][18] |

| Kidney Function | No clinically significant changes in kidney function markers.[2][18] |

| Weight | Mild weight gain observed in some participants.[2][3] |

| HDL Cholesterol | Mild decrease in HDL ("good") cholesterol levels.[2][3] |

| Sexual Function | Very few subjects reported a decrease in libido.[19] |

| Mood | No significant adverse effects on mood reported.[15] |

Methodologies in Early-Stage DMAU Research

The robust design of early-phase clinical trials is crucial for establishing the safety and preliminary efficacy of a new drug candidate. The following outlines the typical experimental protocols employed in DMAU studies.

Study Design and Conduct

-

Design: Most early-stage DMAU trials have been double-blind, randomized, and placebo-controlled.[8][10][15]

-

Participants: Healthy male volunteers, typically between the ages of 18 and 50, with a BMI below 33 kg/m ², and in good health as confirmed by physical examination and laboratory tests.[14]

-

Intervention: Participants are randomized to receive either a placebo or DMAU at varying doses (e.g., 100 mg, 200 mg, 400 mg) and formulations (powder, castor oil).[2][15]

-

Administration: Capsules are self-administered daily, typically with a meal to enhance absorption.[2][20]

-

Duration: Initial studies involved single-dose administration, followed by 28-day repeat-dose studies.[10][14] Phase II trials extend this to 12 weeks or longer.[16][17]

Pharmacokinetic and Pharmacodynamic Assessments

-

Pharmacokinetic (PK) Sampling: Serial blood samples are collected at specified time points over a 24-hour period (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose) on the first and last days of treatment to determine PK parameters.[14][15]

-

Bioanalytical Method: Serum concentrations of DMAU and DMA are measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9]

-

Pharmacodynamic (PD) Assessments: Blood samples are collected to measure serum levels of LH, FSH, total and free testosterone, and sex hormone-binding globulin (SHBG).[15][21] In later phase trials, semen analysis is conducted to assess sperm concentration, motility, and morphology.[17]

Safety and Tolerability Monitoring

-

Vital Signs: Blood pressure, heart rate, and other vital signs are monitored regularly.

-

Laboratory Tests: Comprehensive metabolic panels, complete blood counts, lipid panels, and liver and kidney function tests are performed at baseline and throughout the study.[15]

-

Adverse Event Reporting: All adverse events are recorded and assessed for their severity and potential relationship to the study drug.

-

Mood and Sexual Function: Standardized questionnaires, such as the Psychosexual Daily Questionnaire (PDQ) and the Patient Health Questionnaire-9 (PHQ-9), are used to monitor changes in mood and sexual function.[21]

Figure 2: Generalized workflow of an early-phase DMAU clinical trial.

Developmental Trajectory

The progression of DMAU from a promising compound to a viable contraceptive candidate follows a logical, multi-stage pathway, ensuring that safety and efficacy are rigorously evaluated at each step.

Figure 3: Logical progression of DMAU contraceptive development.

Conclusion and Future Directions

The early-stage research on dimethandrolone undecanoate has established it as a promising candidate for a once-daily oral male contraceptive.[2][3] Phase I and early Phase II studies have consistently demonstrated its ability to safely and reversibly suppress the key hormones required for sperm production.[2][4][10][15] The favorable safety profile, with minimal side effects and no serious adverse events, further supports its continued development.[4][10]

Ongoing and future longer-term studies are critical to confirm that the observed hormonal suppression translates into effective blockage of sperm production and, ultimately, reliable contraception.[2][3] These trials will also provide more comprehensive data on the long-term safety and reversibility of DMAU. The journey of DMAU from the laboratory to the clinic represents a major step forward in expanding contraceptive options and promoting shared responsibility in family planning.

References

- 1. Dimethandrolone undecanoate - Wikipedia [en.wikipedia.org]

- 2. endocrine.org [endocrine.org]

- 3. newatlas.com [newatlas.com]

- 4. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen dimethandrolone undecanoate in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Emerging Approaches to Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. S-EPMC4069217 - Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen dimethandrolone undecanoate in man: a prototype oral male hormonal contraceptive. - OmicsDI [omicsdi.org]

- 13. Comparison of the single dose pharmacokinetics, pharmacodynamics, and safety of two novel oral formulations of dimethandrolone undecanoate (DMAU): a potential oral, male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. sciencedaily.com [sciencedaily.com]

- 19. sciencenews.org [sciencenews.org]

- 20. Acceptability of oral dimethandrolone undecanoate in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase 1 Study of Dimethandrolone Undecanoate in Healthy Men [ctv.veeva.com]

Discovery and development history of 7α,11β-dimethyl-19-nortestosterone

An In-depth Technical Guide to the Discovery and Development of 7α,11β-dimethyl-19-nortestosterone

Introduction

7α,11β-dimethyl-19-nortestosterone, also known as Dimethandrolone (DMA), is a potent synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research and development for potential therapeutic applications, primarily in the field of male hormonal contraception and androgen replacement therapy.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of DMA, with a focus on its pharmacological profile, synthesis, and mechanism of action.

Discovery and Rationale for Development

The quest for novel androgens with improved therapeutic profiles over native testosterone has been a long-standing endeavor in medicinal chemistry.[4][5] The primary goals have been to develop compounds with enhanced anabolic activity, reduced androgenic side effects, and improved pharmacokinetic properties, such as oral bioavailability.[1][6] The development of 7α,11β-dimethyl-19-nortestosterone emerged from structure-activity relationship (SAR) studies of 19-nortestosterone (nandrolone) derivatives.[7][8] The introduction of methyl groups at the 7α and 11β positions was found to significantly enhance the compound's potency and alter its metabolic fate.[5][7]

A key driver for the development of DMA has been the need for a male contraceptive agent. An ideal male hormonal contraceptive would reversibly suppress spermatogenesis without causing significant side effects. DMA's potent gonadotropin-suppressing activity, coupled with its favorable metabolic profile, makes it a promising candidate.[9][10] Furthermore, its potential as an androgen replacement therapy is being explored due to its prostate-sparing properties and lack of conversion to estrogenic metabolites.[1][9]

Chemical Synthesis

The synthesis of 7α,11β-dimethyl-19-nortestosterone is achieved through a multi-step process. A key step in its synthesis involves a 1,6-methyl addition to a steroid precursor.[5][7]

Experimental Protocol: Synthesis

While a detailed, publicly available step-by-step protocol for the industrial-scale synthesis of DMA is proprietary, the general synthetic strategy as described in the scientific literature is as follows:

-

Starting Material: The synthesis typically begins with a readily available steroid nucleus.

-

Introduction of the 11β-methyl group: This is often achieved through a Grignard reaction or other organometallic addition to an 11-keto intermediate.

-

Formation of a 4,6-diene system: The steroid backbone is modified to introduce a conjugated diene system in the A and B rings.

-

1,6-Conjugate Addition: The crucial step involves the 1,6-conjugate addition of a methyl group to the 17β-acetoxy-11β-methylestra-4,6-dien-3-one intermediate. This stereospecific addition introduces the 7α-methyl group.[5][7]

-

Deprotection and Final Modification: The final steps involve the removal of any protecting groups and potential esterification of the 17β-hydroxyl group to create prodrugs with improved oral bioavailability, such as Dimethandrolone Undecanoate (DMAU).[9]

Pharmacological Profile

Mechanism of Action

7α,11β-dimethyl-19-nortestosterone exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][3][4] Upon binding to DMA, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1][4][7] In the nucleus, the DMA-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7] This leads to the various androgenic and anabolic effects observed with DMA administration.

Figure 1: Simplified signaling pathway of 7α,11β-dimethyl-19-nortestosterone (DMA).

Pharmacodynamics

The anabolic and androgenic properties of DMA have been extensively evaluated in preclinical models, most notably using the Hershberger assay in rats.[11][12] This assay assesses the anabolic activity by measuring the weight of the levator ani muscle and the androgenic activity by measuring the weight of the ventral prostate and seminal vesicles.[11][12]

| Compound | Anabolic Potency (Levator Ani) | Androgenic Potency (Ventral Prostate) | Anabolic/Androgenic Ratio |

| Testosterone | Baseline | Baseline | ~1 |

| 7α,11β-dimethyl-19-nortestosterone (DMA) | Significantly Higher than Testosterone | Higher than Testosterone | Favorable vs. Testosterone |

| 5α-Dihydro-DMA (5α-DHDMA) | - | ~30-40% as potent as DMA | - |

Table 1: Relative anabolic and androgenic potency of DMA and its 5α-reduced metabolite compared to testosterone. Data derived from preclinical studies in rats.[11]